![molecular formula C42H28N4O2 B4926729 N-{2-[4-(1-naphthoylamino)phenyl]-4-phenyl-6-quinazolinyl}-1-naphthamide](/img/structure/B4926729.png)
N-{2-[4-(1-naphthoylamino)phenyl]-4-phenyl-6-quinazolinyl}-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[4-(1-naphthoylamino)phenyl]-4-phenyl-6-quinazolinyl}-1-naphthamide, commonly referred to as QNZ, is a small molecule inhibitor that has shown potential in various scientific research applications. QNZ belongs to the class of quinazoline-based compounds that have been extensively studied for their anti-cancer and anti-inflammatory properties.
作用機序
QNZ inhibits the activity of NF-κB, a transcription factor that plays a crucial role in regulating the expression of genes involved in cell proliferation, apoptosis, and inflammation. QNZ binds to the IKKβ kinase subunit of the IKK complex, which phosphorylates IκBα, leading to its degradation and the subsequent release of NF-κB. By inhibiting IKKβ, QNZ prevents the activation of NF-κB and the downstream signaling pathways that promote cell survival and inflammation.
Biochemical and Physiological Effects
QNZ has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic genes. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. QNZ has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
QNZ is a potent and selective inhibitor of NF-κB, making it a valuable tool for studying the role of NF-κB in various cellular processes. QNZ is also relatively easy to synthesize, and its purity can be improved by recrystallization. However, QNZ has limited solubility in water, which can make it challenging to use in certain experiments. Additionally, QNZ has been shown to inhibit the activity of other kinases, such as JNK and p38, at high concentrations, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research on QNZ. One area of interest is the development of QNZ analogs with improved solubility and selectivity for IKKβ. Another area of interest is the investigation of the potential of QNZ as a therapeutic agent for cancer and inflammatory diseases. Finally, the role of QNZ in regulating other signaling pathways, such as the MAPK and PI3K pathways, warrants further investigation.
Conclusion
In conclusion, QNZ is a small molecule inhibitor that has shown potential in various scientific research applications, particularly in the fields of cancer and inflammation. QNZ inhibits the activity of NF-κB by binding to the IKKβ kinase subunit, leading to the inhibition of downstream signaling pathways. QNZ has several advantages and limitations for lab experiments, and there are several future directions for research on QNZ.
合成法
The synthesis of QNZ involves the reaction of 2-aminobenzophenone with 4-phenyl-6-quinazolinylamine in the presence of acetic anhydride and sulfuric acid. The resulting intermediate is then reacted with 1-naphthaldehyde in the presence of sodium ethoxide to obtain QNZ. The yield of QNZ is around 40%, and the purity can be improved by recrystallization.
科学的研究の応用
QNZ has been extensively studied for its anti-cancer and anti-inflammatory properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. QNZ has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes.
特性
IUPAC Name |
N-[4-[6-(naphthalene-1-carbonylamino)-4-phenylquinazolin-2-yl]phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H28N4O2/c47-41(35-18-8-14-27-10-4-6-16-33(27)35)43-31-22-20-30(21-23-31)40-45-38-25-24-32(26-37(38)39(46-40)29-12-2-1-3-13-29)44-42(48)36-19-9-15-28-11-5-7-17-34(28)36/h1-26H,(H,43,47)(H,44,48) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQQKGRWHHZYMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)NC(=O)C4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)NC(=O)C7=CC=CC8=CC=CC=C87 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[6-(naphthalene-1-carbonylamino)-4-phenylquinazolin-2-yl]phenyl]naphthalene-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

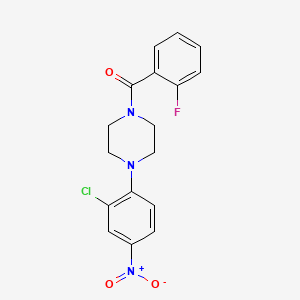
![2-[2-(acetylamino)phenyl]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B4926647.png)
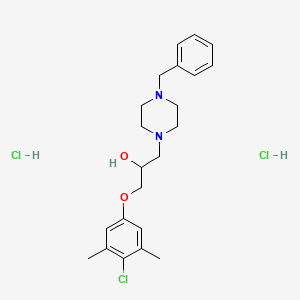
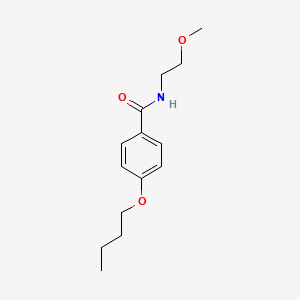
![2,3,3-trichloro-2-propen-1-yl 6-{[(4-iodophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4926685.png)
![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4926699.png)
![5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4926706.png)
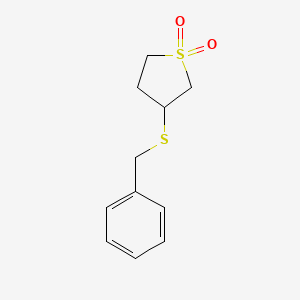
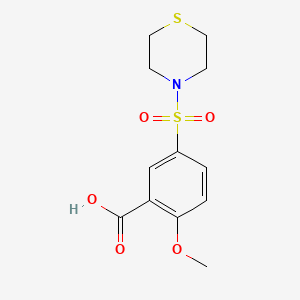
![N,N'-1,4-butanediylbis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4926724.png)

![(3S)-1-[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-pyrrolidinol](/img/structure/B4926728.png)
![10-bromo-6-[5-(4-fluorophenyl)-2-furyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4926737.png)
![1-(1,3-benzodioxol-5-yloxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4926750.png)